Cas no 2138240-76-1 (1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene)

1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene is a brominated and fluorinated aromatic compound featuring a substituted biphenyl structure. Its key advantages include high purity and stability, making it suitable for use as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The methyl groups at the 2- and 4-positions contribute to steric control, improving selectivity in synthetic pathways. This compound is valued for its versatility in constructing complex molecular frameworks with tailored electronic and steric properties.
1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene structure
2138240-76-1 structure
商品名:1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene
CAS番号:2138240-76-1
MF:C14H12BrF
メガワット:279.147486686707
MDL:MFCD31601741
CID:5611267
PubChem ID:165487845

1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene 化学的及び物理的性質

名前と識別子

    • EN300-841982
    • 2138240-76-1
    • 1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene
    • 1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene
    • MDL: MFCD31601741
    • インチ: 1S/C14H12BrF/c1-9-3-5-12(10(2)7-9)13-8-11(15)4-6-14(13)16/h3-8H,1-2H3
    • InChIKey: ALJHHBBDCUXLGY-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C(=C1)C1C=CC(C)=CC=1C)F

計算された属性

  • せいみつぶんしりょう: 278.01064g/mol
  • どういたいしつりょう: 278.01064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 0Ų

1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-841982-5g
1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene
2138240-76-1
5g
$2110.0 2023-09-02
Enamine
EN300-841982-0.1g
1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene
2138240-76-1 95%
0.1g
$640.0 2024-05-21
Enamine
EN300-841982-1g
1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene
2138240-76-1
1g
$728.0 2023-09-02
Enamine
EN300-841982-10g
1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene
2138240-76-1
10g
$3131.0 2023-09-02
Enamine
EN300-841982-0.5g
1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene
2138240-76-1 95%
0.5g
$699.0 2024-05-21
Enamine
EN300-841982-5.0g
1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene
2138240-76-1 95%
5.0g
$2110.0 2024-05-21
Enamine
EN300-841982-0.05g
1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene
2138240-76-1 95%
0.05g
$612.0 2024-05-21
Enamine
EN300-841982-2.5g
1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene
2138240-76-1 95%
2.5g
$1428.0 2024-05-21
Enamine
EN300-841982-1.0g
1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene
2138240-76-1 95%
1.0g
$728.0 2024-05-21
Enamine
EN300-841982-0.25g
1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene
2138240-76-1 95%
0.25g
$670.0 2024-05-21

1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene 関連文献

1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzeneに関する追加情報

Professional Introduction to Compound with CAS No. 2138240-76-1 and Product Name: 1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene

The compound with CAS No. 2138240-76-1 and the product name 1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both bromo and fluoro substituents on the aromatic ring, combined with dimethyl groups at the 2 and 4 positions, imparts distinct electronic and steric properties that make it a valuable scaffold for developing novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, metabolic stability, and pharmacokinetic profiles. Specifically, the 5-Bromo-2-fluorophenyl moiety in this compound has been extensively studied for its role in enhancing binding affinity and selectivity in drug-receptor interactions. This is particularly relevant in the development of small-molecule inhibitors targeting protein kinases, which are key players in various diseases, including cancer and inflammatory disorders.

The 2,4-dimethylbenzene backbone provides additional rigidity to the molecular structure, which can be crucial for optimizing drug-like properties such as solubility and bioavailability. Furthermore, the bromo substituent at the 5-position offers a handle for further chemical modifications via cross-coupling reactions, enabling the synthesis of more complex derivatives. These attributes make 1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene a versatile building block for medicinal chemists seeking to design next-generation therapeutics.

Recent studies have highlighted the importance of fluorinated aromatic compounds in oncology research. For instance, molecules containing similar structural motifs have been shown to exhibit potent inhibitory effects on tyrosine kinases, which are overexpressed in many cancer cell lines. The electron-withdrawing nature of the fluoro group enhances the binding affinity of these compounds to their target proteins, while the bromo group serves as a versatile synthetic handle for further derivatization. This dual functionality has opened up new avenues for developing targeted cancer therapies with improved efficacy and reduced side effects.

Another area where this compound shows promise is in the treatment of neurological disorders. Emerging research suggests that fluorinated aromatic derivatives can modulate neurotransmitter receptors, potentially offering novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. The unique electronic properties of 1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene make it an attractive candidate for further investigation in this field. By fine-tuning its structure through rational drug design principles, researchers aim to develop compounds that can selectively interact with specific neural receptors without affecting other biological systems.

The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the desired molecular framework efficiently. These synthetic strategies not only facilitate the production of this compound but also provide insights into more complex molecular architectures used in modern drug discovery.

In conclusion, 1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene (CAS No. 2138240-76-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for developing novel therapeutics targeting various diseases. As our understanding of fluorinated aromatic compounds continues to grow, compounds like this one are likely to play an increasingly important role in shaping the future of medicine.

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